molecular formula C18H20N2O4S2 B3410263 N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide CAS No. 896339-88-1

N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide

Cat. No.: B3410263
CAS No.: 896339-88-1
M. Wt: 392.5 g/mol
InChI Key: LVSMBXGJGRDYEO-UHFFFAOYSA-N
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Description

N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-3-10-19-17(21)18(22)20-12-16(15-5-4-11-25-15)26(23,24)14-8-6-13(2)7-9-14/h3-9,11,16H,1,10,12H2,2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSMBXGJGRDYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC=C)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzenesulfonyl chloride with thiophene-2-yl-ethylamine under controlled conditions to form an intermediate sulfonamide. This intermediate is then reacted with prop-2-en-1-ylamine and ethanediamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide
  • 2-(4-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide

Uniqueness

N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄N₂O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a thiophene ring, a sulfonamide moiety, and an alkenyl side chain, which contribute to its unique biological properties.

The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity. This is particularly relevant in pathways related to inflammation and cell proliferation.
  • Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways, potentially altering physiological responses.

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antimicrobial Properties : Some studies have shown that related sulfonamide compounds possess antimicrobial effects against resistant bacterial strains.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production and other inflammatory mediators.
  • Analgesic Activity : There is potential for pain relief through mechanisms that involve central and peripheral pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that sulfonamide derivatives showed significant antibacterial activity against Staphylococcus aureus. The structural similarity suggests that this compound could exhibit comparable effects .
  • Anti-inflammatory Mechanisms : Research published in Journal of Medicinal Chemistry indicated that compounds with thiophene rings can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This suggests potential anti-inflammatory applications for the compound .
  • Analgesic Studies : In animal models, similar ethanediamides were found to reduce pain responses significantly. The analgesic effect was attributed to the modulation of neurotransmitter release in the central nervous system .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Biological Activities
N-benzyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]Thiophene ring, sulfonamide groupAntimicrobial
N-benzyl-N-[2-(4-fluorobenzenesulfonyl)-ethyl]Fluorinated sulfonamideEnhanced bioactivity
N,N'-dimethyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-3-yl)ethyl]Different thiophene substitutionAltered reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide

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